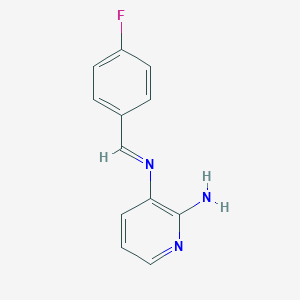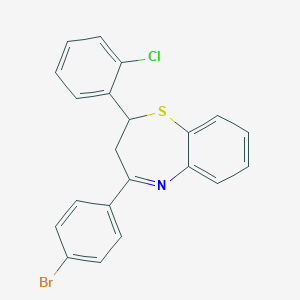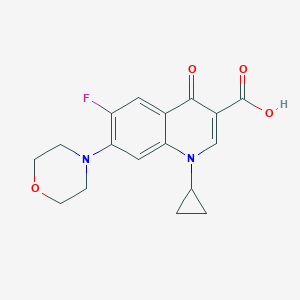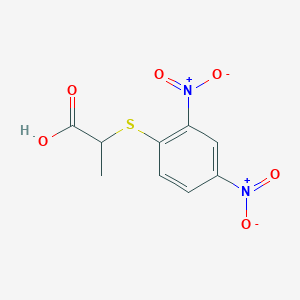
N-(2-amino-3-pyridinyl)-N-(4-fluorobenzylidene)amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-amino-3-pyridinyl)-N-(4-fluorobenzylidene)amine, also known as FBA, is a chemical compound that has been studied extensively in the field of medicinal chemistry. It is a small molecule that has shown promise as a potential drug candidate for the treatment of various diseases.
Mécanisme D'action
The mechanism of action of N-(2-amino-3-pyridinyl)-N-(4-fluorobenzylidene)amine is not fully understood. However, it has been shown to inhibit the activity of certain enzymes such as histone deacetylases (HDACs) and lysine-specific demethylase 1 (LSD1). These enzymes are involved in various cellular processes such as gene expression and chromatin remodeling. Inhibition of these enzymes by N-(2-amino-3-pyridinyl)-N-(4-fluorobenzylidene)amine may lead to changes in gene expression and cellular function.
Biochemical and Physiological Effects:
N-(2-amino-3-pyridinyl)-N-(4-fluorobenzylidene)amine has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells and inhibit cell proliferation. N-(2-amino-3-pyridinyl)-N-(4-fluorobenzylidene)amine has also been shown to inhibit the migration and invasion of cancer cells. In addition, N-(2-amino-3-pyridinyl)-N-(4-fluorobenzylidene)amine has been shown to reduce the production of pro-inflammatory cytokines and chemokines. It has also been shown to reduce the replication of certain viruses.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of N-(2-amino-3-pyridinyl)-N-(4-fluorobenzylidene)amine is that it is a small molecule that can easily penetrate cell membranes. This makes it a potential drug candidate for various diseases. However, one of the limitations of N-(2-amino-3-pyridinyl)-N-(4-fluorobenzylidene)amine is that its mechanism of action is not fully understood. This makes it difficult to predict its potential side effects and toxicity.
Orientations Futures
There are several future directions for research on N-(2-amino-3-pyridinyl)-N-(4-fluorobenzylidene)amine. One direction is to further investigate its mechanism of action. This will help to better understand its potential therapeutic applications and potential side effects. Another direction is to test N-(2-amino-3-pyridinyl)-N-(4-fluorobenzylidene)amine in animal models to determine its efficacy and toxicity in vivo. Additionally, N-(2-amino-3-pyridinyl)-N-(4-fluorobenzylidene)amine can be modified to improve its pharmacokinetic properties and increase its potency. Finally, N-(2-amino-3-pyridinyl)-N-(4-fluorobenzylidene)amine can be tested in clinical trials to determine its safety and efficacy in humans.
Méthodes De Synthèse
The synthesis of N-(2-amino-3-pyridinyl)-N-(4-fluorobenzylidene)amine involves the condensation reaction between 2-amino-3-pyridinecarboxaldehyde and 4-fluorobenzylamine. The reaction is carried out in the presence of a catalyst and under specific reaction conditions. The resulting product is purified using column chromatography and characterized using various analytical techniques such as NMR and mass spectrometry.
Applications De Recherche Scientifique
N-(2-amino-3-pyridinyl)-N-(4-fluorobenzylidene)amine has been studied extensively for its potential therapeutic applications. It has been shown to have anti-cancer properties and has been tested in various cancer cell lines. N-(2-amino-3-pyridinyl)-N-(4-fluorobenzylidene)amine has also been studied for its potential use as an anti-inflammatory agent. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines in vitro. N-(2-amino-3-pyridinyl)-N-(4-fluorobenzylidene)amine has also been studied for its potential use as an anti-viral agent. It has been shown to inhibit the replication of certain viruses such as the Zika virus.
Propriétés
Nom du produit |
N-(2-amino-3-pyridinyl)-N-(4-fluorobenzylidene)amine |
|---|---|
Formule moléculaire |
C12H10FN3 |
Poids moléculaire |
215.23 g/mol |
Nom IUPAC |
3-[(4-fluorophenyl)methylideneamino]pyridin-2-amine |
InChI |
InChI=1S/C12H10FN3/c13-10-5-3-9(4-6-10)8-16-11-2-1-7-15-12(11)14/h1-8H,(H2,14,15) |
Clé InChI |
VAAVBRPXIKFEMB-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(N=C1)N)N=CC2=CC=C(C=C2)F |
SMILES canonique |
C1=CC(=C(N=C1)N)N=CC2=CC=C(C=C2)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![7-hydroxy-8-[3-(4-hydroxy-3-methoxyphenyl)acryloyl]-4-methyl-2H-chromen-2-one](/img/structure/B304607.png)


![(8E)-4-methyl-8-[2-(3-nitrophenyl)-1,2,3,5-tetrahydro-1,5-benzodiazepin-4-ylidene]chromene-2,7-dione](/img/structure/B304610.png)
![8-(3,4-dimethoxyphenyl)-4-methyl-2H,10H-pyrano[2,3-f]chromene-2,10-dione](/img/structure/B304612.png)
![8-[3-(2-furyl)acryloyl]-7-hydroxy-4-methyl-2H-chromen-2-one](/img/structure/B304614.png)


![N-[[2-(benzoylcarbamothioylamino)phenyl]carbamothioyl]benzamide](/img/structure/B304619.png)


